Benzhydryl 3,4,5-trimethoxybenzoate
Description
Benzhydryl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid, characterized by a benzhydryl (diphenylmethyl) group attached to the carboxylate moiety. This compound belongs to a broader class of trimethoxybenzoate esters, which are widely studied for their structural versatility and biological activities, including anticancer, anti-inflammatory, and calcium-modulating properties . The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in tubulin polymerization inhibitors, making such compounds relevant in oncology research .
The synthesis of benzhydryl derivatives often involves coupling 3,4,5-trimethoxybenzoyl chloride with benzhydryl alcohols or via nucleophilic substitution reactions. For example, benzhydryl alcohols can be synthesized by reacting aryl bromides with 3,4,5-trimethoxybenzaldehyde under Grignard conditions, yielding intermediates that are subsequently esterified .
Properties
Molecular Formula |
C23H22O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzhydryl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H22O5/c1-25-19-14-18(15-20(26-2)22(19)27-3)23(24)28-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,21H,1-3H3 |
InChI Key |
RXXFQTPZZYMYFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
Calcium Modulation
- TMB-8 (8-(N,N-diethyl-amino)-octyl-3,4,5-TMB): A well-characterized intracellular calcium release blocker. In renal ischemia-reperfusion models, TMB-8 reduced caspase-3 activity by 40% and apoptosis by 60% . Benzhydryl 3,4,5-TMB derivatives may share similar mechanisms due to the trimethoxybenzoyl group’s role in calcium channel interactions .
Key Research Findings
Alkyl Chain Optimization : Straight-chain alkyl esters (e.g., propyl 3,4,5-TMB) exhibit superior cytotoxicity compared to branched analogs (e.g., isopropyl 3,4,5-TMB), emphasizing the role of molecular geometry .
Fused Ring Systems : Naphthalene-based esters (e.g., 2-methylnaphthalene 3,4,5-TMB) show enhanced potency over diphenyl derivatives, suggesting π-π stacking interactions improve target binding .
Natural vs. Synthetic Sources : Ethyl 3,4,5-TMB is naturally occurring in Rauvolfia yunnanensis , whereas benzhydryl derivatives are exclusively synthetic, highlighting divergent biological roles.
Preparation Methods
Hydrolysis and Methylation of Gallic Acid
Gallic acid serves as a common starting material for synthesizing 3,4,5-trimethoxybenzoic acid. In a one-pot industrial process, gallic acid undergoes simultaneous hydrolysis and methylation using methyl sulfate in the presence of alkaline conditions. This method avoids intermediate isolation, yielding 3,4,5-trimethoxybenzoic acid directly. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, a critical intermediate for esterification.
Direct Substitution-Oxidation of 1,2,3-Trimethoxybenzene
An alternative route employs 1,2,3-trimethoxybenzene as the starting material. Lewis acid catalysts (e.g., trifluoromethanesulfonic acid sodium) facilitate substitution with oxoethanoic acid and hydrochloric acid, forming 1,2,3-trimethoxy benzyl chloride. Oxidation using urotropine (hexamethylenetetramine) and acetic acid yields 3,4,5-trimethoxybenzaldehyde, which is further oxidized to the corresponding benzoic acid. This method achieves yields of 60–68% for the aldehyde intermediate, with purity exceeding 85% in optimized conditions.
Esterification Methods for Benzhydryl 3,4,5-Trimethoxybenzoate
Acid Chloride-Mediated Esterification
The traditional approach involves reacting 3,4,5-trimethoxybenzoyl chloride with benzhydrol under basic conditions. Key steps include:
-
Acylation : The acyl chloride reacts with benzhydrol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Workup : The crude product is purified via column chromatography to isolate the ester.
Example Protocol :
Oxidative Esterification from 3,4,5-Trimethoxybenzaldehyde
A novel single-step method adapts the oxidative esterification protocol described in WO2016079759A1. Titanium superoxide (Ti-superoxide) and tert-butyl hydroperoxide (TBHP) enable direct conversion of aldehydes to esters via in situ oxidation and alcohol coupling:
General Procedure :
-
3,4,5-Trimethoxybenzaldehyde (1.0 equiv) and benzhydrol (5.0 equiv) are combined with Ti-superoxide (10 wt%) in toluene.
-
TBHP (2.0 equiv) is added, and the mixture is refluxed at 80°C for 8–10 hours.
-
Purification by column chromatography (petroleum ether/ethyl acetate) yields the ester.
Optimized Conditions :
-
Yield : 85–90% (theoretical, based on analogous benzyl ester syntheses).
-
Purity : >95% (GC analysis).
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Advantages and Limitations
-
Acid Chloride Route : Requires handling corrosive reagents (SOCl₂) and multi-step synthesis but offers reliable yields.
-
Oxidative Esterification : Streamlines synthesis into one pot but necessitates optimization for bulky alcohols like benzhydrol.
Mechanistic Insights
Oxidative Esterification Mechanism
The Ti-superoxide/TBHP system likely operates via a radical pathway:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
